Spiro[5.5]undecane

Catalog No.
S1512452
CAS No.
180-43-8
M.F
C11H20
M. Wt
152.28 g/mol
Availability
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* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Spiro[5.5]undecane

CAS Number

180-43-8

Product Name

Spiro[5.5]undecane

IUPAC Name

spiro[5.5]undecane

Molecular Formula

C11H20

Molecular Weight

152.28 g/mol

InChI

InChI=1S/C11H20/c1-3-7-11(8-4-1)9-5-2-6-10-11/h1-10H2

InChI Key

NECLQTPQJZSWOE-UHFFFAOYSA-N

SMILES

C1CCC2(CC1)CCCCC2

Synonyms

spirobicyclohexane

Canonical SMILES

C1CCC2(CC1)CCCCC2

Description

The exact mass of the compound Spiro[5.5]undecane is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 106192. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

Spiro[5.5]undecane is a bicyclic organic compound characterized by its unique spiro structure, where two cyclohexane rings are fused at a single carbon atom. Its molecular formula is C11H20C_{11}H_{20}, and it has a molecular weight of approximately 152.2765 g/mol. The compound is noted for its distinctive geometric arrangement, which contributes to its interesting chemical properties and potential applications in various fields, including medicinal chemistry and materials science .

Due to the presence of reactive sites within its structure. Notably, it can undergo:

  • Diels-Alder Reactions: This reaction allows the formation of larger cyclic structures by reacting with dienes. For instance, spiro[5.5]undecane derivatives have been synthesized through Diels-Alder reactions involving isoprene and other unsaturated compounds .
  • Michael Additions: Spiro compounds can also be synthesized via Michael addition reactions, where nucleophiles add to α,β-unsaturated carbonyl compounds. This method has been employed to create various substituted spiro[5.5]undecanes using dimedone and diarylideneacetones as starting materials .
  • Functionalization: The spiro structure allows for further functionalization through acid-catalyzed cyclizations and other transformations, enhancing the compound's versatility in synthetic organic chemistry .

The biological activity of spiro[5.5]undecane and its derivatives has garnered interest due to their potential pharmacological properties. Research indicates that some spiro compounds exhibit:

  • Antimicrobial Properties: Certain derivatives have shown efficacy against various bacterial strains, suggesting potential applications in developing new antibiotics.
  • Anticancer Activity: Some studies have indicated that spiro compounds may possess anticancer properties, making them candidates for further investigation in cancer therapeutics .

The synthesis of spiro[5.5]undecane can be achieved through several methods:

  • Lewis Acid-Catalyzed Reactions: Utilizing Lewis acids to promote cyclization reactions between dimedone and diarylideneacetones has proven effective for synthesizing substituted spiro compounds .
  • Diels-Alder Synthesis: The reaction of 3,3-dimethyl-2-methylenecyclohexanone with isoprene via Diels-Alder conditions results in the formation of spiroketones, which can be further transformed into spiro[5.5]undecane derivatives .
  • Tandem Reactions: A combination of reactions, such as Michael additions followed by cyclization, can be employed to achieve complex structures efficiently in a one-pot synthesis approach .

Spiro[5.5]undecane has several notable applications:

  • Pharmaceuticals: Due to their biological activities, spiro compounds are being explored for their potential use in drug development.
  • Materials Science: The unique structural properties of spiro compounds make them suitable for designing novel materials with specific mechanical or electronic properties.
  • Organic Synthesis: Spiro compounds serve as intermediates in the synthesis of more complex organic molecules, facilitating the development of diverse chemical libraries for research purposes .

Interaction studies involving spiro[5.5]undecane focus on understanding how these compounds interact with biological targets:

  • Enzyme Inhibition Studies: Research has been conducted to evaluate how spiro compounds inhibit specific enzymes related to disease pathways.
  • Binding Affinity Assessments: Studies assessing the binding affinity of spiro derivatives to various receptors have provided insights into their potential therapeutic roles.

These studies are crucial for elucidating the mechanisms through which these compounds exert their biological effects and for guiding future drug design efforts.

Several compounds share structural similarities with spiro[5.5]undecane, each exhibiting unique characteristics:

Compound NameStructural FeaturesUnique Properties
Spiro[4.4]nonaneFour-membered ring fused with a nonaneSmaller ring size; different reactivity
Spiro[6.6]dodecaneSix-membered rings fused at a single pointLarger size; different steric hindrance
Spiro[5.6]decaneFive-membered ring fused with a decaneIntermediate size; distinct reactivity patterns
β-ChamigreneSesquiterpene structure with similar frameworkKnown for specific antimicrobial activity
3,9-Diaza spiro[5.5]undecaneContains nitrogen atoms; modified structurePotentially different biological activities due to nitrogen presence

These comparisons highlight the uniqueness of spiro[5.5]undecane in terms of its size, reactivity, and potential applications in medicinal chemistry and materials science.

Transition Metal-Catalyzed Spiroannulation Strategies

Transition metal catalysis has enabled precise spiroannulation through C–H activation and cross-coupling reactions. A notable example involves rhodium(I)-catalyzed intramolecular hydroacylation, which converts α,α'-difunctionalized aldehydes into spiro[5.5]undecane-1,7-diones with high efficiency (90% yield) . The reaction proceeds via oxidative addition of the aldehyde to Rh(I), followed by hydride transfer and cyclization (Fig. 1A).

Palladium-mediated cross-coupling reactions further expand access to diarylated derivatives. For instance, Stille and Suzuki couplings with spiro[5.5]undecane triflates introduce aryl groups at the α-positions. Using 2-methoxyphenylzinc reagents under Negishi conditions, diarylated products are obtained in 75% yield . These methods avoid skeletal rearrangements common in classical alkylation approaches.

Photoredox-Mediated Dearomative Cascade Reactions

Photoredox catalysis has emerged as a powerful tool for constructing spirocycles via radical intermediates. A visible-light-induced carbamoyl radical cascade achieves dearomative spirocyclization of acrylamides, yielding spiro-cyclohexadiene oxindoles (Fig. 1B) . The process involves:

  • Oxidative generation of a carbamoyl radical from formamide derivatives.
  • 6-exo-trig cyclization onto aromatic rings.
  • Single-electron transfer (SET) and protonation to stabilize the spirocenter.

This method tolerates electron-deficient arenes and provides access to sterically congested structures in 65–82% yields .

Stereoselective Construction via Ireland Ester Claisen Rearrangement

The Ireland ester Claisen rearrangement enables stereocontrolled assembly of vicinal quaternary carbons. In the synthesis of chamigrene sesquiterpenes, dimethylallyl cyclohexenecarboxylates undergo rearrangement to generate spiro[5.5]undecane intermediates (Fig. 1C) . Key steps include:

  • Syn-selective -sigmatropic rearrangement at −78°C.
  • Ring-closing metathesis (RCM) with Grubbs’ catalyst to form the spirocycle.
  • Hydrogenation over Pd/C to establish cis,cis-diastereoselectivity .

This approach has been applied to natural product syntheses, including laurencenone C, with diastereomeric ratios exceeding 9:1 .

Ring-Closing Metathesis Approaches to Quaternary Carbon Centers

Grubbs’ catalysts (e.g., G1 and G2) facilitate RCM of dienes to form spiro[5.5]undecane frameworks. A study demonstrated the conversion of 2,2'-bis(allyloxy)-1,1'-binaphthyls into polycyclic spiro-enones via tandem RCM/Claisen sequences (Fig. 1D) . Optimized conditions (5 mol% G1, microwave irradiation) afforded products in 80% yield with complete E-selectivity .

For nitrogen-containing analogs, 1,9-diazaspiro[5.5]undecanes are synthesized via RCM of diallylamine precursors, followed by hydrogenolytic deprotection . These compounds exhibit bioactivity as NK-1 receptor antagonists .

Sesquiterpenoid Derivatives in Marine Organisms

Marine ecosystems have proven to be rich sources of spiro[5.5]undecane-containing sesquiterpenoids, particularly within sponges and algae. These compounds often exhibit structural modifications such as halogenation or methylation, which enhance their biological activity and ecological roles.

A seminal study isolated three novel spiro-sesquiterpenoids—myrmekiones A–C—from the marine sponge Myrmekioderma sp. collected in the South China Sea [6] [7]. Myrmekione A (Figure 1) features a chamigrane-type spiro[5.5]undecane skeleton with a rare crystalline structure, enabling precise stereochemical assignment via single-crystal X-ray diffraction [6]. Myrmekiones B and C, diastereomeric acorane-type derivatives, demonstrate how minor stereochemical variations in the spirocyclic core influence physicochemical properties and bioactivity [7]. These discoveries underscore marine sponges’ metabolic capacity to generate structurally diverse spirocyclic terpenoids, likely as chemical defenses against predation or fouling organisms.

The biosynthesis of marine-derived spiro[5.5]undecane sesquiterpenoids remains partially characterized. Proposed pathways involve cyclization of farnesyl pyrophosphate (FPP) intermediates through carbocation rearrangements, with enzymatic control dictating stereochemical outcomes [5]. Halogenation, observed in compounds like β-chamigrene (spiro[5.5]undec-2-ene derivatives), suggests involvement of vanadium-dependent haloperoxidases, enzymes prevalent in marine algae and sponges [4] [5]. However, the exact timing of halogen incorporation—whether during cyclization or as a post-modification—requires further elucidation.

Fungal Metabolites with Antifungal & Cytotoxic Properties

No peer-reviewed studies documenting fungal-derived spiro[5.5]undecane metabolites with antifungal or cytotoxic properties were identified in the provided sources. This gap highlights an area for future research, particularly given fungi’s established capacity to produce structurally complex terpenoids.

Spirovetivane-Type Phytochemicals in Medicinal Plants

The provided literature did not yield examples of spiro[5.5]undecane-containing spirovetivane phytochemicals from medicinal plants. This absence suggests either limited natural occurrence or underexploration in plant metabolomic studies, presenting opportunities for phytochemical screening campaigns.

XLogP3

5.3

Boiling Point

207.0 °C

Other CAS

180-43-8

Wikipedia

Spiro[5.5]undecane

Dates

Modify: 2023-07-17

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